3-Thiopheneacetonitrile

説明

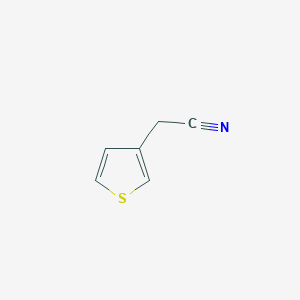

Structure

3D Structure

特性

IUPAC Name |

2-thiophen-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZCLMWEJWPFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160318 | |

| Record name | 3-Thienylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13781-53-8 | |

| Record name | 3-Thiopheneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13781-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thienylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013781538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thienylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-thienylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Thiopheneacetonitrile from 3-Bromomethylthiophene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-thiopheneacetonitrile, a valuable intermediate in medicinal chemistry and materials science, starting from 3-bromomethylthiophene. The core of this synthesis is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes quantitative data, and includes necessary visualizations for the synthetic pathway and experimental workflow. Safety considerations for handling the required reagents are also addressed to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its thiophene moiety is a common bioisostere for phenyl rings, often leading to improved pharmacokinetic profiles in drug candidates. The direct synthesis from 3-bromomethylthiophene via cyanation represents an efficient and straightforward route to this important intermediate. This method relies on the nucleophilic displacement of the bromide, a good leaving group, by a cyanide anion.

Synthetic Pathway and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion (CN⁻), typically from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), acts as the nucleophile. It attacks the electrophilic carbon atom of the bromomethyl group, which is polarized due to the electronegativity of the bromine atom.[1] The reaction occurs in a single, concerted step where the carbon-cyanide bond forms simultaneously as the carbon-bromine bond breaks.[1]

The general reaction is as follows:

Thiophene-3-CH₂Br + CN⁻ → Thiophene-3-CH₂CN + Br⁻

The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetone, is preferred as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic, thus facilitating the SN2 reaction.[2]

Data Presentation: Reagent and Reaction Parameters

The following table summarizes the typical quantitative data for the synthesis of this compound from 3-bromomethylthiophene on a laboratory scale. The values are based on established protocols for similar nucleophilic displacements.[2]

| Reagent/Parameter | Value | Notes |

| Reactants | ||

| 3-Bromomethylthiophene | 1.0 eq (e.g., 5.0 g, 28.2 mmol) | Starting material. |

| Sodium Cyanide (NaCN) | 1.5 - 1.8 eq (e.g., 2.08 g, 42.4 mmol) | Nucleophile. A slight excess ensures complete reaction. |

| Solvent | ||

| Dimethyl Sulfoxide (DMSO) | ~100 mL | A polar aprotic solvent is crucial for this reaction.[2] |

| Reaction Conditions | ||

| Temperature | 60 - 90 °C | Moderate heating is typically required.[2][3] |

| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up & Purification | ||

| Aqueous Work-up | Water, Diethyl Ether or Ethyl Acetate | For extraction of the product. |

| Purification Method | Silica Gel Column Chromatography | To isolate the pure product. |

| Yield | ||

| Expected Yield | 75 - 90% | Yields can vary based on scale and purity of reagents.[2] |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Safety Precaution: This reaction involves sodium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be available. All glassware contaminated with cyanide must be decontaminated with bleach or an appropriate oxidizing agent before cleaning.[2]

Materials:

-

3-Bromomethylthiophene

-

Sodium Cyanide (NaCN)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Diethyl Ether (or Ethyl Acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromomethylthiophene (1.0 eq) in anhydrous DMSO.

-

Reagent Addition: In a separate flask, carefully dissolve sodium cyanide (1.5 eq) in a minimal amount of DMSO. This solution is then added dropwise to the solution of 3-bromomethylthiophene at room temperature with vigorous stirring.[2]

-

Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing a significant volume of ice-water (~10 times the volume of DMSO). This may precipitate the crude product or create a solution suitable for extraction.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash them with water, followed by brine, to remove any residual DMSO.[2]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Visualizations

Reaction Pathway

References

Physical and chemical properties of 3-thienylacetonitrile

An In-depth Technical Guide to 3-Thienylacetonitrile

Introduction

3-Thienylacetonitrile, also known as 3-thiopheneacetonitrile, is a heterocyclic organic compound featuring a thiophene ring substituted with a cyanomethyl group. Its chemical structure makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the reactive nitrile group and the aromatic thiophene ring allows for a diverse range of chemical transformations, making it a key building block for more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

3-Thienylacetonitrile is typically a clear yellow to brown liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₅NS | [2] |

| Molecular Weight | 123.18 g/mol | [2][3] |

| CAS Number | 13781-53-8 | [2][3] |

| Appearance | Clear yellow to brown liquid | [1] |

| Boiling Point | 124-125 °C at 16 mmHg | [1][2] |

| Density | 1.08 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.545 | [1][2] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

| Vapor Pressure | 0.0316 mmHg at 25 °C | [1] |

| Water Solubility | log10WS = -1.90 (calculated) | [4] |

| Octanol/Water Partition Coefficient | logPoct/wat = 1.814 (calculated) | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 61.10 ± 1.30 kJ/mol | [4] |

Spectral Data

While raw spectral data is instrument-dependent, the expected spectral characteristics for 3-thienylacetonitrile are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a sharp, strong absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Other expected signals include C-H stretching from the aromatic thiophene ring (around 3100 cm⁻¹) and the aliphatic methylene group (around 2900-3000 cm⁻¹), as well as C=C stretching from the thiophene ring in the 1400-1600 cm⁻¹ region.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the three protons on the thiophene ring, typically in the aromatic region (δ 7.0-7.5 ppm). A singlet would be observed for the two protons of the methylene (-CH₂-) group, likely in the range of δ 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbons of the thiophene ring, the methylene carbon, and the nitrile carbon (typically around δ 115-120 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 123).

Chemical Reactivity and Applications

3-Thienylacetonitrile is a versatile reagent in organic synthesis, primarily utilized for its reactive methylene group, which can be deprotonated to form a carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions.

A common application is its use in Knoevenagel condensation reactions with aldehydes and ketones. For instance, it has been used in the synthesis of (E)-3-phenyl-2-(3-thienyl) acrylonitrile and (Z)-3-(4-methylphenyl)-2-(3-thienyl) acrylonitrile. The reaction with benzaldehyde, catalyzed by a base, is a typical example of its reactivity. Kinetic studies have shown that in base-catalyzed condensation reactions with benzaldehyde, the reactivity of 3-thienylacetonitrile is lower than that of phenylacetonitrile and 2-thienylacetonitrile.[5]

Caption: Knoevenagel condensation of 3-thienylacetonitrile with benzaldehyde.

Experimental Protocols

Synthesis of 3-Thienylacetonitrile

A patented method for the preparation of 3-thienylacetonitrile involves the reaction of 2,5-dihydrothiophene-3-carboxaldehyde with a cyanide, followed by an elimination step.[6]

Protocol:

-

Cyanohydrin Formation: 2,5-dihydrothiophene-3-carboxaldehyde is reacted with a cyanide source (e.g., sodium cyanide) to form the corresponding cyanohydrin.

-

Dehydration/Elimination: The resulting cyanohydrin intermediate is then subjected to dehydration to eliminate a molecule of water, leading to the formation of the aromatic thiophene ring and the desired 3-thienylacetonitrile product. This step can be achieved using reagents like phosphoryl chloride in a pyridine/toluene mixture.[6]

General Workflow for Synthesis and Purification

The following diagram illustrates a general experimental workflow applicable to the synthesis and purification of compounds like 3-thienylacetonitrile.

Caption: General laboratory workflow for synthesis and purification.

Safety and Hazard Information

3-Thienylacetonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][7]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wear personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Use only in a well-ventilated area or under a fume hood.[1]

-

Keep away from incompatible substances such as strong oxidizing agents.[8]

-

Store in a tightly closed container in a cool, dry place.[1]

-

Conclusion

3-Thienylacetonitrile is a significant heterocyclic intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in the construction of more complex molecules through reactions involving its active methylene group, makes it a compound of interest for researchers in medicinal and materials chemistry. Proper handling and adherence to safety protocols are essential when working with this compound due to its potential hazards. This guide provides a foundational understanding for professionals engaged in research and development involving 3-thienylacetonitrile.

References

- 1. echemi.com [echemi.com]

- 2. parchem.com [parchem.com]

- 3. 3-Thienylacetonitrile | C6H5NS | CID 83730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 13781-53-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Discovery and history of thiophene compounds in medicinal chemistry

A Technical Guide on the Discovery, History, and Application of Thiophene Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has carved a significant niche in the landscape of medicinal chemistry. Its journey from an obscure contaminant in coal tar to a privileged scaffold in modern pharmaceuticals is a testament to its versatile chemical properties and biological significance. The structural similarity of thiophene to the benzene ring, a concept known as bioisosterism, allows it to mimic and modulate the function of phenyl-containing molecules, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1] This technical guide provides an in-depth exploration of the discovery and history of thiophene compounds in medicinal chemistry, detailing key milestones, synthetic methodologies, and the pharmacological profiles of landmark drugs that underscore the enduring legacy of this remarkable heterocycle.

The Serendipitous Discovery of Thiophene

The story of thiophene begins in 1882 with the German chemist Viktor Meyer.[1] While demonstrating the "indophenin test" for benzene, which involved adding isatin and concentrated sulfuric acid to produce a deep blue color, Meyer made a crucial observation. He found that highly purified benzene failed to produce the characteristic blue dye.[1][2] This led him to correctly deduce that the color reaction was not due to benzene itself but to an unknown impurity present in crude benzene.[1] Through meticulous work, Meyer isolated this sulfur-containing compound and named it "thiophene," from the Greek words "theion" (sulfur) and "phaino" (to show or appear).[3] This discovery not only introduced a new class of heterocyclic compounds but also highlighted the importance of purity in chemical research.

The Indophenin Test: A Glimpse into Early Analytical Chemistry

The indophenin test, which led to the discovery of thiophene, is a classic example of early colorimetric analysis. The reaction involves the electrophilic substitution of the electron-rich thiophene ring with a protonated isatin molecule, forming a colored indophenin dye.[1]

Experimental Protocol: The Indophenin Test [1]

-

Sample Preparation: Place a small amount of the sample to be tested (e.g., crude benzene) in a test tube.

-

Reagent Addition: Add a crystal of isatin to the sample, followed by the careful addition of a few drops of concentrated sulfuric acid.

-

Observation: Gently agitate the mixture. The formation of a deep blue or greenish-blue color indicates the presence of thiophene or its derivatives.

Key Milestones in Thiophene Chemistry

The discovery of thiophene sparked immediate interest in its synthesis and reactivity. The following timeline highlights some of the pivotal moments in the historical development of thiophene chemistry.[1]

| Year | Milestone | Significance |

| 1882 | Viktor Meyer discovers and isolates thiophene.[1][2] | Identification of a new class of aromatic heterocyclic compounds. |

| 1883 | Viktor Meyer reports the first synthesis of thiophene from acetylene and sulfur.[1][4] | Established the fundamental structure and reactivity of thiophene. |

| 1884 | Paal-Knorr thiophene synthesis is developed.[1][5] | A versatile method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds. |

| 1885 | Volhard–Erdmann cyclization is described.[1][4] | Another classical method for thiophene ring formation. |

| 1966 | Gewald aminothiophene synthesis is reported.[1][3] | A key method for the synthesis of 2-aminothiophenes, important building blocks in medicinal chemistry. |

| Mid-20th Century | Emergence of thiophene derivatives in pharmaceuticals (e.g., the antihistamine methapyrilene).[1] | The beginning of thiophene's journey as a medicinally important scaffold. |

| Late 20th Century | Discovery of major thiophene-based drugs like ticarcillin, clopidogrel, and olanzapine.[1] | Solidified the role of thiophene as a "privileged structure" in drug discovery. |

Thiophene-Containing Drugs: A Showcase of Therapeutic Diversity

The incorporation of the thiophene ring into drug molecules has led to the development of successful therapies across a wide range of diseases. The following sections detail the discovery, mechanism of action, and synthesis of several landmark thiophene-containing drugs.

Ticarcillin: A Thiophene-Containing Penicillin Analog

Discovery and History: Patented in 1963, ticarcillin is a carboxypenicillin antibiotic developed to combat infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa.[6] Its development was a significant advancement in the fight against hospital-acquired infections. The thiophene ring in ticarcillin serves as a bioisostere for the phenyl group found in earlier penicillins like carbenicillin, contributing to its enhanced activity against certain pathogens.

Mechanism of Action: Like other penicillin antibiotics, ticarcillin inhibits the synthesis of the bacterial cell wall.[7] It specifically targets and acylates penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[7] This disruption of cell wall integrity leads to cell lysis and bacterial death.[6][7] Ticarcillin is often co-administered with a β-lactamase inhibitor, such as clavulanic acid, to protect it from degradation by bacterial enzymes.[6]

Experimental Protocol: Synthesis of Ticarcillin

A common synthetic route to ticarcillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a thiophene-containing side chain.[6]

-

Preparation of the Thiophene Side Chain: 3-Thienylmalonic acid is converted to its monobenzyl ester. This is then treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.[6]

-

Acylation of 6-APA: The synthesized 3-(2-thienyl)malonyl chloride is condensed with 6-aminopenicillanic acid (6-APA) in the presence of a suitable base.

-

Deprotection: The benzyl protecting group is removed by hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst, to yield ticarcillin.[6]

Quantitative Data: Pharmacokinetics of Ticarcillin

| Parameter | Value |

| Protein Binding | 45%[8] |

| Elimination Half-life | 1.1 hours[8] |

| Excretion | Primarily renal[8] |

| Volume of Distribution (Steady State) | 0.22 L/kg[9] |

| Body Clearance | 2.7 mL/min/kg[9] |

Clopidogrel: A Thienopyridine Antiplatelet Agent

Discovery and History: Patented in 1982 and approved for medical use in 1997, clopidogrel (Plavix®) is a thienopyridine-class antiplatelet medication.[10] It is widely used to reduce the risk of heart disease and stroke in high-risk patients.[10] The thienopyridine core is essential for its mechanism of action.

Mechanism of Action: Clopidogrel is a prodrug that requires hepatic metabolism by cytochrome P450 enzymes (primarily CYP2C19) to its active thiol metabolite.[10][11] This active metabolite irreversibly binds to the P2Y₁₂ subtype of the ADP receptor on the surface of platelets.[10][12] By blocking this receptor, clopidogrel prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, thereby inhibiting platelet aggregation for the lifespan of the platelet (about 7-10 days).[12][13][14]

Experimental Protocol: Synthesis of Clopidogrel

The synthesis of clopidogrel often involves the resolution of a racemic mixture. A common approach is as follows:

-

Condensation: 2-Chlorophenylacetonitrile is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

-

Hydrolysis: The resulting nitrile intermediate is hydrolyzed to the corresponding carboxylic acid.

-

Esterification: The carboxylic acid is then esterified, typically with methanol, to yield racemic clopidogrel.

-

Resolution: The racemic mixture is resolved using a chiral acid, such as L-camphorsulfonic acid, to isolate the desired (S)-enantiomer.[15]

Quantitative Data: Pharmacokinetics of Clopidogrel and its Metabolites

| Parameter | Clopidogrel (75 mg dose) | Active Thiol Metabolite (H4 isomer) | Inactive Carboxylic Acid Metabolite |

| Cmax | 2 ng/mL[10] | 7.13 ± 6.32 ng/mL[10] | 2.9 ± 0.68 mg/L[2] |

| Tmax | 1.4 hours[10] | ~1 hour[10] | 0.8 - 1.0 hour[2] |

| Half-life | ~6 hours[16] | ~30 minutes[16] | 7.2 - 7.6 hours[2] |

| Bioavailability | ~50%[16] | - | - |

| Protein Binding | ~98%[16] | - | - |

| Excretion | 50% in urine, 46% in feces (as metabolites)[16] | - | 2.2 - 2.4% of dose in urine[2] |

Olanzapine: An Atypical Antipsychotic

Discovery and History: Olanzapine (Zyprexa®) is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[8] Its thienobenzodiazepine structure is a key determinant of its pharmacological profile.

Mechanism of Action: Olanzapine exhibits a broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors.[16] Its antipsychotic effects are believed to be mediated through a combination of antagonism at dopamine D₂ receptors in the mesolimbic pathway and serotonin 5-HT₂ₐ receptors in the frontal cortex.[8][17] The antagonism of D₂ receptors is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), while its action on 5-HT₂ₐ receptors may contribute to its efficacy against negative symptoms and its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[17] Olanzapine also has high affinity for histamine H₁, muscarinic, and adrenergic α₁ receptors, which contributes to its side effect profile, including sedation and weight gain.[18]

Experimental Protocol: Synthesis of Olanzapine

A common synthesis of olanzapine involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine with N-methylpiperazine.

-

Reaction Setup: 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine and N-methylpiperazine are combined in a suitable solvent, such as a C₁ to C₄ alcohol (e.g., 2-propanol).[19]

-

Heating: The reaction mixture is heated to reflux under a nitrogen atmosphere.[19]

-

Cooling and Isolation: After the reaction is complete, the mixture is cooled, and the precipitated olanzapine is isolated by filtration.[19]

Quantitative Data: Olanzapine Receptor Binding Affinities and Pharmacokinetics

Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) |

| Serotonin 5-HT₂ₐ | 4[18] |

| Serotonin 5-HT₂C | 11[18] |

| Serotonin 5-HT₆ | 5[18] |

| Dopamine D₁-D₄ | 11-31[18] |

| Histamine H₁ | 7[18] |

| Adrenergic α₁ | 19[18] |

| Muscarinic M₁-M₅ | 32-132[18] |

Pharmacokinetic Parameters

| Parameter | Value |

| Half-life | 21-54 hours (mean 30-33 hours)[6][20] |

| Apparent Plasma Clearance | 12-47 L/hr (mean 25-26 L/hr)[6][21] |

| Volume of Distribution | ~1000 L[20][21] |

| Time to Peak Plasma Concentration (Oral) | ~6 hours[1][21] |

| Protein Binding | 93%[20][21] |

| Excretion | ~60% in urine, ~30% in feces (as metabolites)[6][20] |

Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Discovery and History: Raloxifene, approved for medical use in the United States in 1997, is a second-generation selective estrogen receptor modulator (SERM).[21] It belongs to the benzothiophene class of compounds and is primarily used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[20]

Mechanism of Action: Raloxifene exerts its effects by binding to estrogen receptors (ERs), acting as an agonist in some tissues and an antagonist in others.[20] It has estrogenic (agonist) effects on bone, where it inhibits bone resorption and increases bone mineral density.[20][22] It also has beneficial estrogenic effects on lipid metabolism, lowering total and LDL cholesterol.[21] In contrast, raloxifene has anti-estrogenic (antagonist) effects in the breast and uterus, which accounts for its utility in reducing breast cancer risk without stimulating uterine tissue.[20][21]

Experimental Protocol: Synthesis of Raloxifene

A common synthetic route for raloxifene involves a Friedel-Crafts acylation as a key step.[23]

-

Preparation of the Acyl Chloride: 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride is reacted with thionyl chloride in a solvent like dichloromethane to form the corresponding acyl chloride.[23]

-

Friedel-Crafts Acylation: The synthesized acyl chloride is reacted with a 6-methoxy-2-(4-methoxyphenyl)benzothiophene derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Deprotection: If protecting groups are used on the hydroxyl functionalities of the benzothiophene core, they are removed in a subsequent step. For instance, a methanesulfonyl group can be removed by hydrolysis.[23]

-

Salt Formation: The final product is often converted to its hydrochloride salt for pharmaceutical use.[23]

Quantitative Data: Raloxifene Receptor Binding Affinities and Pharmacokinetics

Receptor Binding Affinities

| Receptor | Binding Affinity (Ki or IC₅₀) |

| Estrogen Receptor α (ERα) | Ki: 0.37 - 0.38 nM[24] |

| Estrogen Receptor β (ERβ) | IC₅₀: 12 nM[24] |

Pharmacokinetic Parameters

| Parameter | Value |

| Half-life (multiple dosing) | 27.7 - 32.5 hours[22][25] |

| Apparent Oral Clearance | 40 - 60 L/kg·hr[22][25] |

| Apparent Volume of Distribution | 2348 L/kg[25] |

| Time to Peak Plasma Concentration | ~6 hours[25] |

| Protein Binding | >95%[25] |

| Bioavailability | ~2% (due to extensive first-pass metabolism)[25] |

| Excretion | Primarily in feces; <6% in urine as glucuronide conjugates[22][25] |

Conclusion

From its serendipitous discovery as a "contaminant" in benzene, thiophene has evolved into a cornerstone of medicinal chemistry. Its unique electronic properties and its ability to serve as a bioisosteric replacement for the phenyl ring have enabled the development of a diverse array of therapeutic agents. The examples of ticarcillin, clopidogrel, olanzapine, and raloxifene highlight the profound impact of the thiophene scaffold on the treatment of infectious diseases, cardiovascular disorders, and central nervous system conditions, as well as in hormone-related therapies. The continued exploration of thiophene chemistry promises to yield new and improved therapeutic agents, further solidifying its status as a truly privileged structure in the art and science of drug discovery.

References

- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 4. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raloxifene pharmacokinetics in males with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ticarcillin - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetic-based ticarcillin/clavulanic acid dose recommendations for infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. omicsonline.org [omicsonline.org]

- 13. jocpr.com [jocpr.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of ticarcillin and clavulanic acid (timentin) in relation to renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 20. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. heteroletters.org [heteroletters.org]

- 24. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 25. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Thiopheneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Thiopheneacetonitrile (C₆H₅NS), a valuable building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features. This document also outlines the experimental protocols for acquiring these spectra, ensuring reproducibility and accurate analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.41 | dd | H-5 |

| 7.23 | m | H-2 |

| 7.15 | m | H-4 |

| 3.84 | s | -CH₂- |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 129.2 | C-5 |

| 128.5 | C-2 |

| 124.3 | C-4 |

| 123.8 | C-3 |

| 117.1 | -CN |

| 18.0 | -CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2925 | C-H stretch (aliphatic, asymmetric) |

| 2855 | C-H stretch (aliphatic, symmetric) |

| 2250 | C≡N stretch (nitrile) |

| 1520 | C=C stretch (aromatic ring) |

| 1430 | C=C stretch (aromatic ring) |

| 780 | C-S stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 123 | 100% | [M]⁺ (Molecular Ion) |

| 96 | High | [M-HCN]⁺ |

| 84 | Moderate | [C₄H₄S]⁺ (Thiophene ring) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication of these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

-

Spectrometer: Bruker AVANCE 300 MHz spectrometer (or equivalent).

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: 0-12 ppm.

3. ¹³C NMR Acquisition Parameters:

-

Spectrometer: Bruker AVANCE 75 MHz spectrometer (or equivalent).

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1-2 s.

-

Spectral Width: 0-150 ppm.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto the surface of a KBr or NaCl salt plate.

-

Gently place a second salt plate on top of the first to create a thin liquid film.

2. Data Acquisition:

-

Spectrometer: Bruker IFS 85 FT-IR spectrometer or equivalent.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Acquire a background spectrum of the clean, empty sample holder.

3. Data Processing:

-

Ratio the sample spectrum against the background spectrum to obtain the transmittance or absorbance spectrum.

-

Identify and label the significant absorption bands.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is suitable.

-

Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.

2. Ionization (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

3. Mass Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: m/z 40-300.

4. Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with library spectra for confirmation.

Visualizations

The following diagrams illustrate the logical workflow for obtaining and analyzing the spectroscopic data of this compound.

A Technical Guide to the Solubility of 3-Thiopheneacetonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Thiopheneacetonitrile, a key intermediate in pharmaceutical synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. In light of this, the guide provides a detailed, generalized experimental protocol for determining the solubility of this compound using the widely accepted isothermal shake-flask method coupled with gravimetric analysis. Furthermore, a template for data presentation and a visual workflow of the experimental protocol are included to aid researchers in generating and reporting their own solubility data.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its solubility in different organic solvents is a critical parameter for reaction kinetics, process design, purification, and formulation development. A thorough understanding of its solubility behavior allows for the optimization of reaction conditions, leading to improved yields and purity of the final product.

Despite its importance, a diligent search of scholarly articles, chemical databases, and patents has not yielded specific quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a robust experimental framework for researchers to determine these values in their own laboratories.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅NS | [1] |

| Molecular Weight | 123.18 g/mol | [1] |

| Appearance | Clear yellow to brown liquid | [2] |

| Boiling Point | 124-125 °C at 16 mmHg | |

| Density | 1.08 g/mL at 25 °C | |

| Refractive Index | n20/D 1.545 | |

| CAS Number | 13781-53-8 | [1] |

Solubility of this compound: Data Presentation

Table 2: Template for Reporting the Solubility of this compound in Common Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |

| Ethanol | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |

| Acetone | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |

| Ethyl Acetate | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |

| Dichloromethane | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |

| Toluene | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |

| Acetonitrile | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |

| n-Hexane | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric |

Note: The above table is a template. The actual solubility will be dependent on the specific experimental conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered the "gold standard" for thermodynamic solubility measurements.[3]

Materials and Equipment

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or weighing boats

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess after equilibration is required.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The necessary equilibration time may need to be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette. To avoid disturbing the solid, the pipette tip should be kept in the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporation dish. The filter should be compatible with the solvent being used.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporation dish containing the filtrate.

-

Evaporate the solvent from the filtrate in a fume hood or under a gentle stream of nitrogen.

-

Place the evaporation dish containing the non-volatile solute (this compound) in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.

-

Record the final weight of the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty evaporation dish from the final weight of the dish with the dried solute.

-

The solubility can then be expressed in grams per 100 mL of solvent or as molar solubility (mol/L).

-

Workflow Diagram

The logical workflow of the experimental protocol is illustrated in the following diagram generated using Graphviz.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

References

The Pharmacological Potential of Thiopheneacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiopheneacetonitrile and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features and electronic properties make them privileged scaffolds for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on thiopheneacetonitrile derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activities

Thiopheneacetonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and signal transduction.

Cytotoxicity Data

The anticancer efficacy of various thiopheneacetonitrile derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). A summary of the cytotoxic activities of selected compounds is presented in Table 1.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Not specified, but identified as most potent | [1] |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) | Various (Leukemia, Colon, CNS, Prostate) | 0.01 - 0.0909 | [2] |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6) | Various (Leukemia, CNS, Prostate) | 0.0211 - 0.0989 | [2] |

| Thiophene derivative 7 | HCT-116 (Colon) | 11.13 | [3] |

| Compound 3 | MCF-7 (Breast) | 0.02 | [4] |

| Compound 5 | MCF-7 (Breast) | 0.2 | [4] |

| Compound 9c | MCF-7 (Breast) | 0.01 | [4] |

| Compound 17 | MCF-7 (Breast) | 0.01 | [4] |

| Thiophene-3-carboxamide derivative 14d | HCT116, MCF7, PC3, A549 | Not specified, but effective VEGFR-2 inhibitor (IC50 = 191.1 nM) | [5] |

| SB-200 | MCF-7 (Breast) | <30 | [6] |

Mechanisms of Anticancer Action

The anticancer effects of thiopheneacetonitrile derivatives are attributed to several mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.

A notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] For instance, the compound 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) has been shown to target tubulin and inhibit its polymerization.[1] This compound also inhibits WEE1 kinase, a key regulator of the G2/M checkpoint.[1]

Induction of apoptosis is another key mechanism. Treatment of cancer cells with certain thiopheneacetonitrile derivatives leads to an increased expression of pro-apoptotic proteins such as caspase-3 and caspase-9.[1] Furthermore, some derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS).[7]

Several signaling pathways are implicated in the anticancer activity of these compounds. For example, some derivatives have been shown to inhibit the PI3K/mTOR pathway, which is crucial for cell growth and survival.[8] Others act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5] The inhibition of VEGFR-2 by compounds like the thiophene-3-carboxamide derivative 14d leads to a reduction in tumor blood supply, thereby inhibiting tumor growth.[5]

Caption: Key anticancer mechanisms of thiopheneacetonitrile derivatives.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the thiopheneacetonitrile derivatives and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specified period, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Antimicrobial Activities

Thiopheneacetonitrile derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. Table 2 summarizes the MIC values of selected thiopheneacetonitrile derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [9][10] |

| Thiophene derivative 5d | Geotricum candidum | More potent than amphotericin B | [11] |

| Thiophene derivative 5d | Syncephalastrum racemosum | Equipotent to amphotericin B | [11] |

| Thiophene derivative 5d | Staphylococcus aureus | Equipotent to penicillin G | [11] |

| Thiophene derivative 5d | Pseudomonas aeruginosa | More potent than streptomycin | [11] |

| Thiophene derivative 5d | Escherichia coli | More potent than streptomycin | [11] |

| Thiophene derivative 4 | Colistin-resistant Acinetobacter baumannii | 16 (MIC50) | [12] |

| Thiophene derivative 4 | Colistin-resistant Escherichia coli | 8 (MIC50) | [12] |

| Thiophene derivative 5 | Colistin-resistant Acinetobacter baumannii | 16 (MIC50) | [12] |

| Thiophene derivative 8 | Colistin-resistant Acinetobacter baumannii | 32 (MIC50) | [12] |

Experimental Protocols

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The thiopheneacetonitrile derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activities

Several thiopheneacetonitrile derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13] For example, certain thiophene derivatives have been shown to decrease the gene expression of these cytokines in macrophages.[13] The presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, appears to be important for their anti-inflammatory activity and their interaction with biological targets like COX and LOX enzymes.[14]

Caption: Inhibition of the arachidonic acid pathway by thiophene derivatives.

Experimental Protocols

-

Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzymes are used.

-

Substrate and Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the thiophene derivative.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate (arachidonic acid).

-

Product Measurement: The formation of the product (e.g., prostaglandin E2 for COX, leukotriene B4 for LOX) is measured using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Enzyme Inhibitory Activities

Beyond their roles in inflammation, thiopheneacetonitrile derivatives have been identified as inhibitors of various other enzymes, highlighting their potential for treating a range of diseases.

Enzyme Inhibition Data

Table 3 provides a summary of the inhibitory activities of selected thiophene derivatives against different enzymes.

| Compound | Target Enzyme | Ki / IC50 | Reference |

| Compound 10a | BACE1 | 150 nM (IC50) | [15] |

| Thiophene derivative 11 | BRCA-1 | Similar Ki to niraparib | [8] |

| Thiophene derivative 13 | BRCA-1 | Similar Ki to niraparib | [8] |

| Thiophene derivative 16 | BRCA-1 | Similar Ki to niraparib | [8] |

| Thiophene derivative 18 | BRCA-1 | Similar Ki to niraparib | [8] |

| Thiophene derivative 20 | BRCA-1 | Similar Ki to niraparib | [8] |

| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) | Acetylcholinesterase (AChE) | 19.88 µM (Ki) | [16] |

| --INVALID-LINK--methanone (8) | Butyrylcholinesterase (BChE) | 13.72 µM (Ki) | [16] |

| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) | Glutathione S-transferase (GST) | 16.44 µM (Ki) | [16] |

Experimental Protocols

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations. Incubate for a short period.

-

Reaction Initiation: Add DTNB and the substrate solution to initiate the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is then determined.

Conclusion

Thiopheneacetonitrile derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents underscores their potential for the development of new therapeutics. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of novel thiopheneacetonitrile-based drugs with improved potency and selectivity. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in realizing their full therapeutic potential.

References

- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ccij-online.org [ccij-online.org]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiophene substituted acylguanidines as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

High-Purity 3-Thiopheneacetonitrile: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is paramount to the success of experimental work and the advancement of therapeutic discovery. 3-Thiopheneacetonitrile, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, and the role of thiophene-containing molecules in relevant biological pathways.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of commercial suppliers, catering to the needs of both small-scale research and larger-scale drug development. While many suppliers offer standard grades, achieving purities greater than 99% often requires sourcing from specialized chemical providers or undertaking further in-house purification. The table below summarizes offerings from several notable suppliers.

| Supplier | CAS Number | Purity | Physical Form | Notes |

| Sigma-Aldrich | 13781-53-8 | 96% | Liquid | Product is listed as discontinued, but historical data is available. |

| Thermo Scientific Chemicals | 13781-53-8 | 98% | Liquid | Assay performed by GC (>97.5%).[1] |

| Chem-Impex | 13781-53-8 | ≥ 98% (GC) | Colorless to light yellow to light orange clear liquid | A versatile building block for pharmaceuticals and agrochemicals. |

| Nanjing Finechem Holding Co.,Limited | 1073-70-7 (alternative CAS) | High Purity | Colorless to light yellow liquid | Specific purity percentage not listed, direct inquiry recommended. |

Synthesis and Purification Protocols

The synthesis of this compound is a critical process that dictates the initial purity of the compound. While several synthetic routes exist for thiophene derivatives in general, a common pathway to 3-substituted thiophenes involves the use of a pre-functionalized thiophene ring. For instance, the synthesis can be achieved from 3-bromothiophene, which serves as a key intermediate.

Caption: A plausible synthetic pathway to high-purity this compound.

Purification to high purity (>99.5%) is typically achieved through fractional distillation under reduced pressure. This method separates the target compound from residual starting materials, solvents, and byproducts based on differences in boiling points. For exacting applications, preparative high-performance liquid chromatography (HPLC) can be employed for further purification.

Analytical Methods for Purity Assessment

Ensuring the high purity of this compound is critical for its application in research and drug development. A combination of analytical techniques is employed to identify and quantify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is a primary method for assessing the purity of this compound and identifying any low-level impurities.

General Experimental Protocol for GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to 280-300°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

The following workflow outlines the typical steps for GC-MS analysis.

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and for detecting the presence of structural isomers or other impurities.

¹H NMR (300 MHz, CDCl₃): Spectral data available on PubChem shows characteristic signals for the thiophene ring protons and the methylene protons adjacent to the nitrile group.[2]

¹³C NMR (CDCl₃): The spectrum will show distinct signals for the carbons of the thiophene ring and the acetonitrile moiety.[2]

The workflow for NMR analysis is as follows:

Caption: Workflow for NMR analysis of this compound.

Role in Drug Discovery and Signaling Pathways

Thiophene derivatives are a class of privileged structures in medicinal chemistry, found in numerous approved drugs.[3] They are known to interact with a variety of biological targets, including enzymes and receptors. While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate is crucial for the development of compounds that do target these pathways.

Thiophene-containing molecules have been investigated as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs), which are key players in cancer signaling pathways.[4] For example, some thiophene derivatives have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to inflammatory signaling cascades.[5][6]

The following diagram illustrates a generalized signaling pathway where a thiophene-based inhibitor, potentially synthesized using this compound as a precursor, could exert its effect.

Caption: Potential role of a thiophene-based inhibitor in a kinase signaling pathway.

References

- 1. Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. 3-Thienylacetonitrile | C6H5NS | CID 83730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 3-Thiopheneacetonitrile in the Synthesis of Novel Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-thiopheneacetonitrile as a key starting material for the generation of novel thieno[2,3-d]pyrimidine derivatives with potent anticancer activity. The protocols detailed below outline a representative synthetic pathway from this compound to a final drug candidate, leveraging the robust and versatile Gewald reaction.

The thieno[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for its ability to target a variety of protein kinases that are often dysregulated in cancer. By inhibiting these kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds can disrupt the signaling pathways that drive tumor growth, proliferation, and angiogenesis.

Experimental Workflow

The overall synthetic strategy involves a four-step sequence starting from this compound. This workflow is designed to be modular, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Caption: Synthetic workflow for thieno[2,3-d]pyrimidine kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dialkyl-3-cyanothiophene via Gewald Reaction

This protocol describes the one-pot synthesis of a substituted 2-aminothiophene, a key intermediate, from this compound.

Materials:

-

This compound

-

Acyclic ketone (e.g., Butan-2-one)

-

Elemental Sulfur

-

Morpholine (or other secondary amine as a base catalyst)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

Procedure:

-

To a 250 mL round-bottom flask, add this compound (1.0 eq), butan-2-one (1.1 eq), and elemental sulfur (1.2 eq) in ethanol (50 mL).

-

Add morpholine (2.0 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (200 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to yield the 2-amino-4-methyl-5-ethyl-3-cyanothiophene.

-

The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 4-Hydroxythieno[2,3-d]pyrimidine

This protocol details the cyclization of the 2-aminothiophene intermediate to form the core pyrimidine ring structure.

Materials:

-

2-Amino-4,5-dialkyl-3-cyanothiophene from Protocol 1

-

Formic acid (98%)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

Procedure:

-

In a 100 mL round-bottom flask, suspend the 2-amino-4,5-dialkyl-3-cyanothiophene (1.0 eq) in an excess of formic acid (20 mL).

-

Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with water to remove excess formic acid.

-

Dry the product under vacuum to obtain the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 3: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine

This protocol describes the chlorination of the pyrimidinone, which activates the 4-position for subsequent nucleophilic substitution.

Materials:

-

Thieno[2,3-d]pyrimidin-4(3H)-one from Protocol 2

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

Procedure:

-

In a 100 mL round-bottom flask, add the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (10-15 mL).

-

Add a catalytic amount of N,N-dimethylaniline (2-3 drops).

-

Heat the mixture to reflux (approximately 110°C) for 4-6 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-chlorothieno[2,3-d]pyrimidine derivative.

Protocol 4: Synthesis of 4-Amino-Substituted Thieno[2,3-d]pyrimidine (Final Product)

This final step involves the nucleophilic aromatic substitution of the chloro-intermediate with a desired amine to generate the final kinase inhibitor.

Materials:

-

4-Chlorothieno[2,3-d]pyrimidine from Protocol 3

-

Desired primary or secondary amine (e.g., 4-fluoroaniline) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

1,4-Dioxane or other suitable solvent

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

Procedure:

-

Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in 1,4-dioxane (30 mL) in a 100 mL round-bottom flask.

-

Add the selected amine (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 100°C) for 6-10 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the final 4-(substituted-amino)-thieno[2,3-d]pyrimidine.

Quantitative Data

The following table summarizes the biological activity of representative thieno[2,3-d]pyrimidine derivatives synthesized through similar methodologies.

| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |

| 17f | VEGFR-2 | 0.23 | HCT-116 | 2.80 | [1][2] |

| HepG2 | 4.10 | [1][2] | |||

| 6b | VEGFR-2 | 0.054 | MDA-MB-231 | 5.91 | [3] |

| MCF-7 | 7.16 | [3] | |||

| 8b | VEGFR-2 | 0.005 | - | - | [4] |

| 8e | VEGFR-2 | 0.0039 | - | - | [4] |

| 14 | - | - | MCF-7 | 22.12 | [5] |

| 13 | - | - | MCF-7 | 22.52 | [5] |

Note: The specific yields for each step can vary depending on the substrates and reaction conditions but are generally in the range of 60-95% for each step.

Signaling Pathway Visualization

The synthesized thieno[2,3-d]pyrimidine derivatives primarily exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and angiogenesis. Below are diagrams of the VEGFR-2 and PI3K/Akt/mTOR signaling pathways, indicating the point of inhibition.

Caption: Inhibition of the VEGFR-2 signaling pathway.[6][7][8][9][10]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.[11][12][13][14][15]

References

- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alliedacademies.org [alliedacademies.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of VEGF Receptor 2 signaling by Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

Application Notes: 3-Thiopheneacetonitrile as a Versatile Precursor for Bioactive Heterocyclic Compounds

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 3-Thiopheneacetonitrile with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of 3-thiopheneacetonitrile with aldehydes and ketones, focusing on two primary synthetic routes: the Knoevenagel condensation and the Gewald reaction. These reactions are instrumental in the synthesis of a diverse range of thiophene derivatives with significant applications in medicinal chemistry and materials science.

Introduction